molecular formula C12H11FN2OS B5559024 1-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone

1-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone

Cat. No. B5559024
M. Wt: 250.29 g/mol
InChI Key: WVXJVYRMYATEFO-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone is a compound of interest due to its structural complexity and potential for various biological activities. Research into this compound involves understanding its synthesis, molecular structure, physical and chemical properties, and its interactions with other molecules.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, starting from basic chemical reagents to the desired compound through a series of reactions and purifications. The detailed synthesis procedures involve the use of specific catalysts, reaction conditions, and solvents to achieve high yield and purity of the target compound.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone has been analyzed using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. These analyses provide insights into the compound's geometric parameters, stability, and electronic properties, such as HOMO-LUMO analysis and molecular electrostatic potential (MEP) analysis (Mary et al., 2015).

Scientific Research Applications

Microwave-Assisted Synthesis for Anti-Cancer Agents

Microwave-assisted synthesis techniques have been employed to create thiazolyl(hydrazonoethyl)thiazoles using a similar compound as a building block. This method showed promising activities against breast cancer cells, indicating the compound's role in developing potential anti-cancer agents (Mahmoud et al., 2021).

Antimicrobial and Antioxidant Activities

Research into novel Schiff bases utilizing a similar fluorophenyl compound has uncovered antimicrobial activity. These compounds, synthesized through Gewald synthesis and subsequent reactions, demonstrated significant antimicrobial efficacy, suggesting their usefulness in combating microbial infections (Puthran et al., 2019).

Anticonvulsant Evaluation

Novel (thio)semicarbazone derivatives of arylalkylimidazole, related to the queried compound, have been synthesized and tested for anticonvulsant activity. Some derivatives showed selectivity and high activity against induced seizures, highlighting the compound's potential in developing anticonvulsant medications (Çalış et al., 2011).

Antimicrobial, Antioxidant, and Cytotoxic Evaluation

The creation of imidazole-based heterocycles from compounds like the one has led to the discovery of entities with antimicrobial, antioxidant, anti-hemolytic, and cytotoxic properties. These findings open avenues for their use in treating various diseases and conditions (Abdel-Wahab et al., 2011).

Crystal Structure and Biological Activity

The crystal structure of a compound closely related to the queried molecule has been elucidated, revealing insights into its biological activities, such as antibacterial, antifungal, and antiproliferative effects. This knowledge aids in understanding the compound's interactions and potential applications in material science and pharmaceuticals (Nagaraju et al., 2018).

Anti-oxidant and Anti-microbial Agents

Synthesis and characterization of novel chalcone derivatives have shown excellent anti-oxidant and anti-microbial activities, suggesting the compound's utility in developing new therapeutic agents (Gopi et al., 2016).

properties

IUPAC Name

1-(4-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-15-7-6-14-12(15)17-8-11(16)9-2-4-10(13)5-3-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXJVYRMYATEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194548
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone

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